REACTION_CXSMILES
|
C(OC1C=CC(N(CC=C(C)C)C2CCN(C(C3CC(C)CCN3CCC(C)C)=O)CC2)=CC=1)C1C=CC=CC=1.C[CH:42]1[CH2:47][CH2:46][N:45]([CH2:48][CH2:49][CH:50]([CH3:52])[CH3:51])[CH:44]([C:53]([OH:55])=[O:54])[CH2:43]1>>[CH3:51][CH:50]([CH3:52])[CH2:49][CH2:48][N:45]1[CH2:46][CH2:47][CH2:42][CH2:43][CH:44]1[C:53]([OH:55])=[O:54]
|
Name
|
{4-[(4-Benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl }-[4-methyl-1-(3-methyl-butyl)-piperidin-2-yl]-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N(C1CCN(CC1)C(=O)C1N(CCC(C1)C)CCC(C)C)CC=C(C)C
|
Name
|
4-Methyl-1-(3-methyl-butyl)-piperidine-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(N(CC1)CCC(C)C)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of Example 17
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCN1C(CCCC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |